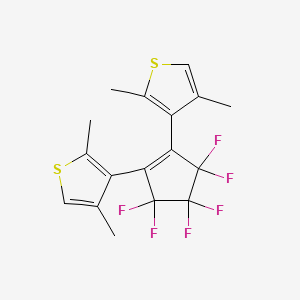
3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) is a photochromic compound known for its ability to change color upon exposure to light. This compound belongs to the class of diarylethenes, which are widely studied for their reversible photochromic properties. The unique structure of this compound, featuring a perfluorocyclopentene core and two dimethylthiophene groups, contributes to its distinct photochromic behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) typically involves the following steps:
Formation of the Perfluorocyclopentene Core: The perfluorocyclopentene core is synthesized through a series of fluorination reactions, starting from cyclopentene.
Attachment of Dimethylthiophene Groups: The dimethylthiophene groups are attached to the perfluorocyclopentene core using Suzuki coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) undergoes several types of chemical reactions:
Photochromic Reactions: The compound exhibits reversible photochromism, where it changes color upon exposure to ultraviolet light and reverts to its original color in the absence of light.
Substitution Reactions: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Photochromic Reactions: Ultraviolet light is used to induce the photochromic reaction, while visible light or heat can reverse the process.
Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are typically carried out in the presence of a Lewis acid catalyst.
Major Products
Photochromic Reactions: The major product is the closed-ring isomer of the compound, which exhibits a different color compared to the open-ring isomer.
Substitution Reactions: The major products are substituted derivatives of the original compound, with various functional groups attached to the thiophene rings.
Aplicaciones Científicas De Investigación
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) has several scientific research applications:
Chemistry: Used as a photochromic switch in molecular devices and materials.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential in photodynamic therapy and controlled drug release systems.
Industry: Utilized in the development of smart materials, such as photochromic lenses and coatings.
Mecanismo De Acción
The mechanism of action of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) involves the reversible photochromic reaction:
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Similar structure but with benzo[b]thiophene groups instead of dimethylthiophene.
1,2-Bis(2-methylbenzo[b]thiophen-3-yl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Another diarylethene with a similar perfluorocyclopentene core.
Uniqueness
The uniqueness of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) lies in its specific combination of the perfluorocyclopentene core and dimethylthiophene groups, which imparts distinct photochromic properties and reactivity compared to other diarylethenes .
Propiedades
Número CAS |
170658-51-2 |
|---|---|
Fórmula molecular |
C17H14F6S2 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
3-[2-(2,4-dimethylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethylthiophene |
InChI |
InChI=1S/C17H14F6S2/c1-7-5-24-9(3)11(7)13-14(12-8(2)6-25-10(12)4)16(20,21)17(22,23)15(13,18)19/h5-6H,1-4H3 |
Clave InChI |
COYIBBPRMYKONB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC=C3C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


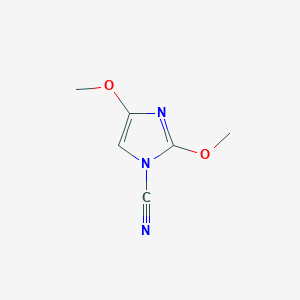
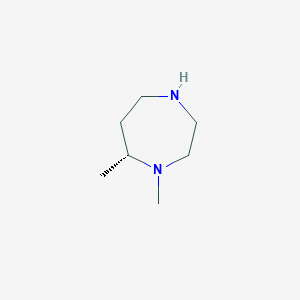
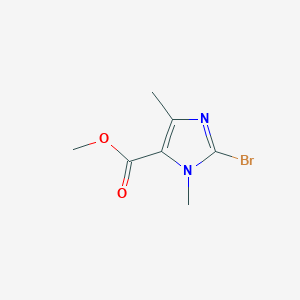

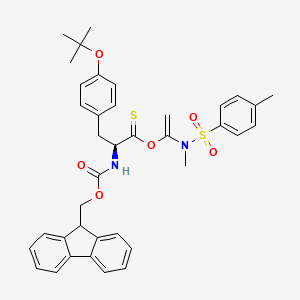


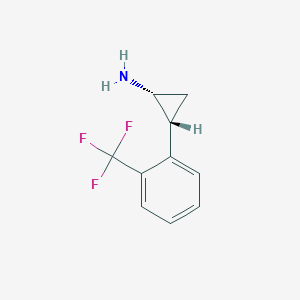
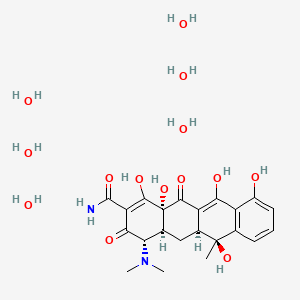
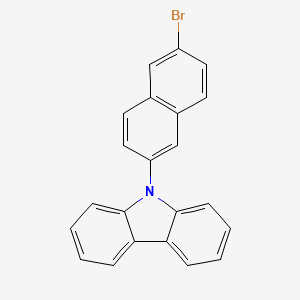
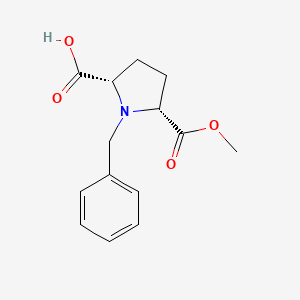
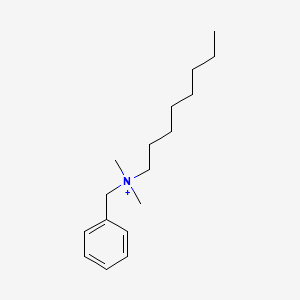
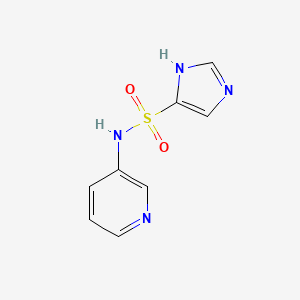
![3-Hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid](/img/structure/B12820375.png)
